
11-Hydroxy-4,7,9-hexadecatrienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Hydroxy-4,7,9-hexadecatrienoic acid (HHT) is a bioactive fatty acid that is found in various living organisms, including humans. It is synthesized through the enzymatic oxidation of linoleic acid by the enzyme 15-lipoxygenase-1 (15-LOX-1). HHT has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 11-Hydroxy-4,7,9-hexadecatrienoic acid is not fully understood, but it is believed to exert its effects through various pathways. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been found to activate peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism and inflammation. 11-Hydroxy-4,7,9-hexadecatrienoic acid has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
11-Hydroxy-4,7,9-hexadecatrienoic acid has various biochemical and physiological effects. It has been found to regulate lipid metabolism by activating PPARα and inhibiting the activity of sterol regulatory element-binding protein 1c (SREBP-1c), a transcription factor that regulates the expression of genes involved in lipid synthesis. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 11-Hydroxy-4,7,9-hexadecatrienoic acid has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. 11-Hydroxy-4,7,9-hexadecatrienoic acid has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 11-Hydroxy-4,7,9-hexadecatrienoic acid in lab experiments is its ability to regulate lipid metabolism and inflammation. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been found to activate PPARα and inhibit the activity of SREBP-1c, which makes it a useful tool for studying lipid metabolism. 11-Hydroxy-4,7,9-hexadecatrienoic acid has also been found to have anti-inflammatory effects, which makes it a useful tool for studying inflammation. One limitation of using 11-Hydroxy-4,7,9-hexadecatrienoic acid in lab experiments is its availability. 11-Hydroxy-4,7,9-hexadecatrienoic acid is not readily available and must be synthesized in the lab, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research on 11-Hydroxy-4,7,9-hexadecatrienoic acid. One area of research is the development of 11-Hydroxy-4,7,9-hexadecatrienoic acid as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular diseases. Another area of research is the study of the mechanism of action of 11-Hydroxy-4,7,9-hexadecatrienoic acid, which is not fully understood. Further research is needed to elucidate the pathways through which 11-Hydroxy-4,7,9-hexadecatrienoic acid exerts its effects. Additionally, the development of new synthesis methods for 11-Hydroxy-4,7,9-hexadecatrienoic acid could make it more readily available for lab experiments and potential therapeutic applications.
Synthesemethoden
11-Hydroxy-4,7,9-hexadecatrienoic acid is synthesized through the enzymatic oxidation of linoleic acid by the enzyme 15-LOX-1. This reaction results in the formation of 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE), which is further metabolized to 11-Hydroxy-4,7,9-hexadecatrienoic acid by the enzyme 13(S)-hydroxy-9(Z),11(E)-octadecadienoic acid synthase (13-HODE synthase).
Wissenschaftliche Forschungsanwendungen
11-Hydroxy-4,7,9-hexadecatrienoic acid has been found to have various scientific research applications. It has been studied as a potential therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular diseases. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Eigenschaften
CAS-Nummer |
112088-55-8 |
|---|---|
Produktname |
11-Hydroxy-4,7,9-hexadecatrienoic acid |
Molekularformel |
C16H26O3 |
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
(4E,7Z,9Z)-11-hydroxyhexadeca-4,7,9-trienoic acid |
InChI |
InChI=1S/C16H26O3/c1-2-3-9-12-15(17)13-10-7-5-4-6-8-11-14-16(18)19/h5-8,10,13,15,17H,2-4,9,11-12,14H2,1H3,(H,18,19)/b7-5-,8-6+,13-10- |
InChI-Schlüssel |
YZHSZFKKUWTIQI-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCC(/C=C\C=C/C/C=C/CCC(=O)O)O |
SMILES |
CCCCCC(C=CC=CCC=CCCC(=O)O)O |
Kanonische SMILES |
CCCCCC(C=CC=CCC=CCCC(=O)O)O |
Synonyme |
11-HHDTA 11-hydroxy-4,7,9-hexadecatrienoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)

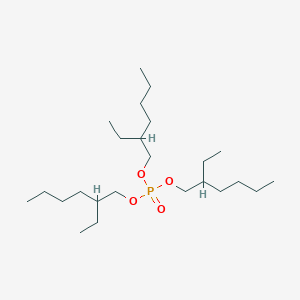

![Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B44477.png)
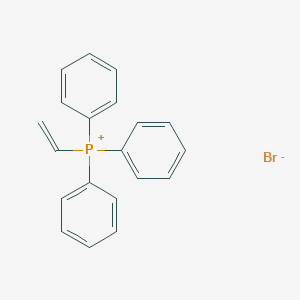

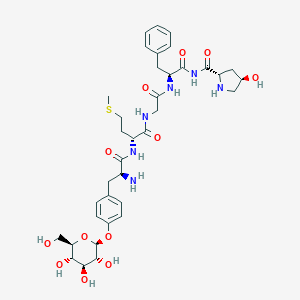
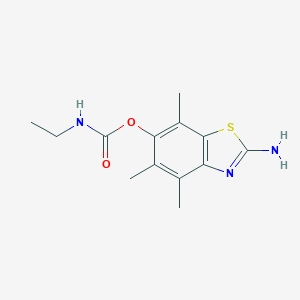
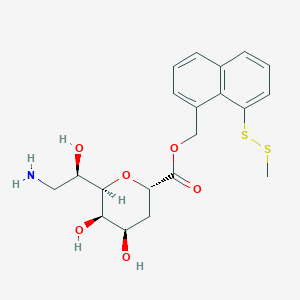
![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)